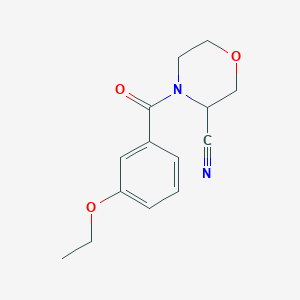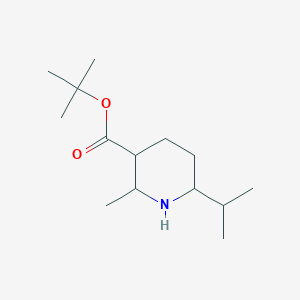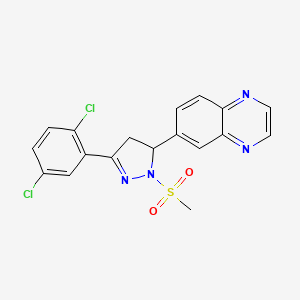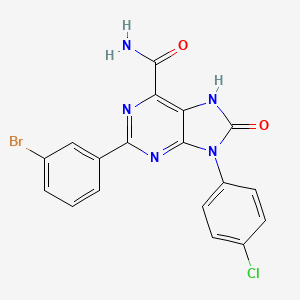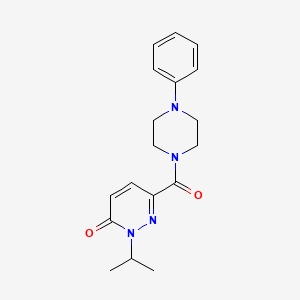![molecular formula C20H23N3O2 B2936374 N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide CAS No. 838880-08-3](/img/structure/B2936374.png)
N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide” is a chemical compound with the molecular formula C20H23N3O2 . It has an average mass of 337.415 Da and a monoisotopic mass of 337.179016 Da .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature. These products underwent Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide detailed information about the structure of the molecule .Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on synthesizing and characterizing novel compounds related to N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide. For instance, novel derivatives containing benzimidazole moieties have been synthesized to explore their structural properties through techniques like NMR, IR, and elemental analysis. These studies aim to understand the molecular structure and reactivity of these compounds, contributing to the broader knowledge of benzimidazole-based chemistry (Li Ying-jun, 2012).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of benzimidazole derivatives. For example, compounds have been synthesized and tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising antimicrobial activity. This research indicates the potential of these compounds in developing new antibacterial agents, addressing the need for novel therapeutics due to the rising antibiotic resistance (Salahuddin et al., 2017).
Antioxidant Properties for Industrial Applications
Benzimidazole derivatives have also been studied for their antioxidant properties, particularly in applications such as inhibiting corrosion in industrial materials. These compounds have shown efficacy as corrosion inhibitors, suggesting their utility in protecting materials from oxidative damage and extending their lifespan in harsh environments (J. Basta et al., 2017).
Analgesic and Sedative Properties
Research into 3-phenoxypropyl piperidine benzimidazol-2-one analogues has uncovered their potential as NOP receptor agonists with analgesic and sedative effects. These findings open avenues for developing new pain management and sedation drugs, highlighting the versatility of benzimidazole derivatives in pharmacological applications (R. Palin et al., 2007).
Corrosion Inhibition
Benzimidazole derivatives have been synthesized and characterized for their potential as corrosion inhibitors. This research aims at developing safer and more effective corrosion inhibitors for industrial applications, protecting metal surfaces from corrosion in acidic media (Z. Rouifi et al., 2020).
Propriétés
IUPAC Name |
N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-16(24)21-13-12-20-22-18-10-5-6-11-19(18)23(20)14-7-15-25-17-8-3-2-4-9-17/h2-6,8-11H,7,12-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVUQYGFIGFCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-methylphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2936292.png)

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2936297.png)
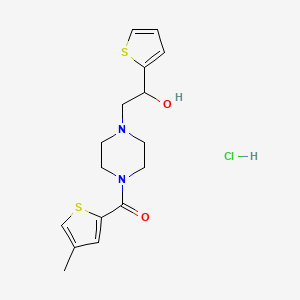
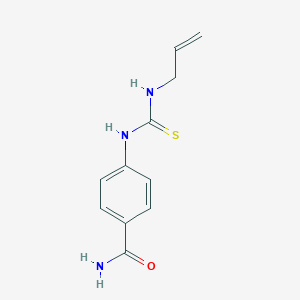
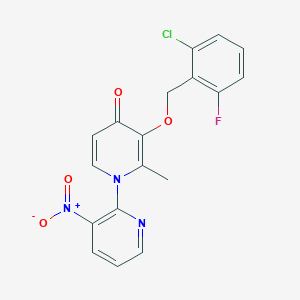
![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2936303.png)
![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)
![(3R,3AR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2936306.png)
